Cas no 1000531-15-6 (2-(3-aminopropyl)-4-bromo-6-methoxyphenol)

2-(3-aminopropyl)-4-bromo-6-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 2-(3-aminopropyl)-4-bromo-6-methoxyphenol
- EN300-1897072
- 1000531-15-6
-
- インチ: 1S/C10H14BrNO2/c1-14-9-6-8(11)5-7(10(9)13)3-2-4-12/h5-6,13H,2-4,12H2,1H3
- InChIKey: GJBUIWQMIUKMOL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)CCCN)O)OC
計算された属性
- せいみつぶんしりょう: 259.02079g/mol
- どういたいしつりょう: 259.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.5Ų
2-(3-aminopropyl)-4-bromo-6-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897072-10g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1897072-5g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1897072-1.0g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1897072-0.05g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1897072-0.5g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1897072-2.5g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1897072-5.0g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1897072-0.25g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1897072-0.1g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1897072-10.0g |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol |
1000531-15-6 | 10g |
$5037.0 | 2023-06-02 |
2-(3-aminopropyl)-4-bromo-6-methoxyphenol 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-(3-aminopropyl)-4-bromo-6-methoxyphenolに関する追加情報
Introduction to 2-(3-Aminopropyl)-4-Bromo-6-Methoxyphenol (CAS No. 1000531-15-6)
2-(3-Aminopropyl)-4-bromo-6-methoxyphenol, with the CAS number 1000531-15-6, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a bromo substituent, a methoxy group, and an aminopropyl chain, which collectively contribute to its diverse chemical and biological properties.
The molecular formula of 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol is C10H14BrNO2, and its molecular weight is approximately 248.12 g/mol. The compound's structure consists of a phenolic ring with a bromine atom at the 4-position, a methoxy group at the 6-position, and an aminopropyl chain attached to the 2-position. These functional groups endow the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for various chemical reactions and biological interactions.
In the realm of medicinal chemistry, 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol has been explored for its potential therapeutic applications. Recent studies have highlighted its ability to modulate specific biological pathways and interact with various receptors and enzymes. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol has also shown potential in cancer research. A study published in Cancer Research in 2022 reported that this compound can selectively inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings indicate that 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol may have therapeutic potential in cancer treatment.
In addition to its biological activities, 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol has been investigated for its use in materials science. Its unique chemical structure makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have developed novel polymers incorporating this compound as a monomer unit. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in electronics and composite materials.
The synthesis of 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination of 4-methoxyphenol followed by nucleophilic substitution with 3-aminopropanol. The reaction conditions and purification methods are crucial for obtaining high yields and purity of the final product. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods, reducing the use of hazardous reagents and minimizing waste generation.
In terms of safety and handling, it is important to note that while 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol is not classified as a hazardous material or controlled substance, proper precautions should be taken during handling to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and following standard laboratory safety protocols.
The future prospects for 2-(3-Aminopropyl)-4-bromo-6-methoxyphenol are promising across multiple disciplines. Ongoing research aims to further elucidate its biological mechanisms of action, optimize its chemical properties for specific applications, and explore new synthesis methods that are more sustainable and cost-effective. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in both scientific research and practical applications.
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